Cas no 485769-38-8 (4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid)

4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid
- 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)benzoic acid
- Oprea1_760881
- KUA76938
- AKOS001900640
- 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)benzoicacid
- EN300-236385
- 4-(2,3-dihydroindol-1-ylsulfonyl)benzoic Acid
- Z45680640
- F1386-0343
- DTXSID60357643
- KEIMROLKEASOFU-UHFFFAOYSA-N
- SCHEMBL665198
- 485769-38-8
-
- MDL: MFCD02744867
- Inchi: InChI=1S/C15H13NO4S/c17-15(18)12-5-7-13(8-6-12)21(19,20)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2,(H,17,18)
- InChI Key: KEIMROLKEASOFU-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 303.05652907Da
- Monoisotopic Mass: 303.05652907Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 490
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 83.1Ų
4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-236385-5.0g |
4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid |
485769-38-8 | 95.0% | 5.0g |
$1406.0 | 2025-02-19 | |
Enamine | EN300-236385-0.05g |
4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid |
485769-38-8 | 95.0% | 0.05g |
$407.0 | 2025-02-19 | |
Enamine | EN300-236385-10.0g |
4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid |
485769-38-8 | 95.0% | 10.0g |
$2085.0 | 2025-02-19 | |
Life Chemicals | F1386-0343-2.5g |
4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid |
485769-38-8 | 95%+ | 2.5g |
$492.0 | 2023-09-07 | |
Life Chemicals | F1386-0343-1g |
4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid |
485769-38-8 | 95%+ | 1g |
$246.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1142781-100mg |
4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)benzoic acid |
485769-38-8 | 97% | 100mg |
¥1575.00 | 2024-05-11 | |
Chemenu | CM561301-250mg |
4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)benzoic acid |
485769-38-8 | 97% | 250mg |
$239 | 2024-07-16 | |
Enamine | EN300-236385-10g |
485769-38-8 | 90% | 10g |
$2085.0 | 2023-09-15 | ||
A2B Chem LLC | AV79897-1mg |
4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)BENZOIC ACID |
485769-38-8 | 95%+ | 1mg |
$245.00 | 2024-04-19 | |
A2B Chem LLC | AV79897-250mg |
4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)BENZOIC ACID |
485769-38-8 | 95%+ | 250mg |
$379.00 | 2024-04-19 |
4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid Related Literature
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1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
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Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
Additional information on 4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid
Research Brief on 4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid (CAS: 485769-38-8): Recent Advances and Applications
4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid (CAS: 485769-38-8) is a sulfonamide-based small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold for drug discovery, particularly in targeting protein-protein interactions (PPIs) and modulating enzyme activity. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging applications in drug development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural-activity relationship (SAR) of 4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid derivatives, focusing on their inhibitory effects on carbonic anhydrase isoforms. The study revealed that the compound's sulfonamide moiety plays a critical role in binding to the zinc ion in the enzyme's active site, while the benzoic acid group enhances selectivity for tumor-associated isoforms (e.g., CA IX and XII). These findings suggest its potential as a lead compound for developing novel anticancer agents targeting hypoxic tumor microenvironments.
In the context of neurodegenerative diseases, a recent preprint (2024) from the European Journal of Medicinal Chemistry demonstrated that 4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid derivatives exhibit promising activity against β-secretase (BACE1), a key enzyme in amyloid-β production. Molecular docking simulations showed that the indole ring system facilitates π-π stacking interactions with key aromatic residues in the BACE1 active site, while the sulfonyl linker provides optimal spacing for binding. These results position the compound as a potential starting point for Alzheimer's disease therapeutics.
From a synthetic chemistry perspective, researchers have developed novel routes to access 4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid and its analogs. A 2023 Organic Letters publication described a copper-catalyzed sulfonylation reaction that enables efficient coupling of 2,3-dihydro-1H-indole with 4-iodobenzoic acid derivatives. This method offers improved yields (up to 85%) and better functional group tolerance compared to traditional approaches, facilitating the exploration of diverse analogs for structure-activity optimization.
Emerging applications extend beyond traditional drug discovery. A 2024 study in ACS Chemical Biology reported the use of 4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid as a chemical probe to study protein sulfenylation in cellular redox signaling. The compound's ability to selectively react with sulfenic acid modifications (-SOH) on cysteine residues makes it valuable for mapping redox-sensitive proteins in disease states, particularly in cancer and inflammatory conditions.
Despite these advances, challenges remain in optimizing the pharmacokinetic properties of 4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid derivatives. Recent ADMET studies (2024) indicate that while the scaffold shows good metabolic stability, its aqueous solubility and blood-brain barrier permeability require further improvement through strategic structural modifications. Ongoing research focuses on prodrug approaches and formulation strategies to address these limitations.
In conclusion, 4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid (CAS: 485769-38-8) represents a multifaceted scaffold with diverse applications in medicinal chemistry and chemical biology. The compound's unique structural features enable interactions with various biological targets, from enzymes to protein complexes. As synthetic methodologies advance and our understanding of its mechanism of action deepens, this scaffold holds significant promise for developing novel therapeutics targeting challenging disease areas, including cancer, neurodegeneration, and inflammation.
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